Product packaging for Pro-Thr-Pro-Ser amide(Cat. No.:CAS No. 121269-85-0)

Pro-Thr-Pro-Ser amide

Cat. No.: B053814
CAS No.: 121269-85-0
M. Wt: 399.4 g/mol
InChI Key: UMIXOKDUTWTCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pro-Thr-Pro-Ser amide is a synthetic tetrapeptide sequence designed for proteomics and kinase research. This peptide features a canonical serine phosphorylation site within a specific proline-rich context, making it a valuable substrate for investigating the activity and kinetics of proline-directed serine/threonine kinases, such as members of the MAPK (Mitogen-Activated Protein Kinase) and CDK (Cyclin-Dependent Kinase) families. The C-terminal amidation enhances the peptide's metabolic stability by protecting it from carboxypeptidase activity, thereby increasing its utility in in vitro assays. Researchers utilize this compound in high-throughput screening platforms to identify and characterize novel kinase inhibitors or activators, in enzymatic assays to elucidate kinetic parameters (Km, Vmax), and in mass spectrometry-based studies to map kinase-substrate interactions and signaling pathways. Its defined sequence provides a critical tool for studying the specificity and regulatory mechanisms of phosphorylation events that govern fundamental cellular processes including cell cycle progression, proliferation, and stress response. This peptide is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H29N5O6 B053814 Pro-Thr-Pro-Ser amide CAS No. 121269-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-amino-3-hydroxy-1-oxopropan-2-yl)-1-[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O6/c1-9(24)13(21-15(26)10-4-2-6-19-10)17(28)22-7-3-5-12(22)16(27)20-11(8-23)14(18)25/h9-13,19,23-24H,2-8H2,1H3,(H2,18,25)(H,20,27)(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIXOKDUTWTCDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)N)NC(=O)C2CCCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401551
Record name Pro-Thr-Pro-Ser amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121269-85-0
Record name Pro-Thr-Pro-Ser amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for Pro Thr Pro Ser Amide and Analogs

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is the predominant method for producing peptides like Pro-Thr-Pro-Ser amide. nih.govscispace.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.govscispace.com The process begins at the C-terminus of the peptide and proceeds towards the N-terminus. scispace.com

Fmoc/Boc Chemistry Applications

The synthesis of this compound can be achieved using two main orthogonal protection strategies: Fmoc/tBu and Boc/Bzl. nih.govpeptide.com

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely used due to its milder reaction conditions. nih.gov In this approach, the α-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group. nih.gov This group is removed by treatment with a secondary amine, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). peptide.comnih.gov The side chains of amino acids, such as the hydroxyl groups of Threonine (Thr) and Serine (Ser), are protected by acid-labile groups like tert-butyl (tBu). nih.gov These protecting groups, along with the linkage to the resin, are removed in a final step using a strong acid, such as trifluoroacetic acid (TFA). nih.gov The milder conditions of Fmoc chemistry are generally more compatible with a wider range of peptide sequences and modifications. nih.govacs.org

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, while historically significant, employs harsher acidic conditions. Here, the α-amino group is protected by the acid-labile Boc group, which is removed with a moderate acid like TFA at each step. peptide.com The side-chain protecting groups are typically benzyl-based and are removed along with the resin linkage by a very strong acid, such as hydrofluoric acid (HF). nih.gov

Strategyα-Amino ProtectionSide-Chain ProtectionDeprotection Condition (α-Amino)Final Cleavage Condition
Fmoc/tBu Fmoc (Base-labile)tBu (Acid-labile)Piperidine in DMFTrifluoroacetic Acid (TFA)
Boc/Bzl Boc (Acid-labile)Benzyl-based (HF-labile)Trifluoroacetic Acid (TFA)Hydrofluoric Acid (HF)

This table summarizes the key features of the Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis strategies.

For the synthesis of this compound, the Fmoc/tBu strategy is generally preferred to minimize potential side reactions associated with repeated acid exposure. nih.gov

Resin Selection and Loading Parameters

The choice of resin is critical for the successful synthesis of a C-terminal amide peptide like this compound. Resins with specific linkers are designed to yield a peptide amide upon cleavage. biotage.comresearchgate.net

Commonly used resins for this purpose include:

Rink Amide resin: This is a popular choice for Fmoc-based synthesis of peptide amides. peptide.combiotage.com It is stable to the basic conditions used for Fmoc group removal but is cleaved by TFA to release the C-terminal amide. peptide.comcsic.es

Sieber Amide resin: This resin is also used in Fmoc chemistry and is known for its high acid lability, allowing for cleavage under very mild acidic conditions to yield a fully protected peptide amide if desired. biotage.com

PAL (5-(4-aminomethyl-3,5-dimethoxyphenoxy)valeric acid) resin: Similar to Rink Amide resin, PAL resin is suitable for Fmoc-based synthesis and yields a peptide amide upon TFA cleavage. peptide.com

Resin TypeLinker TypeTypical Cleavage ConditionProduct
Rink Amide Acid-labile amide linkerTFA/scavengersPeptide amide
Sieber Amide Highly acid-labile amide linkerDilute TFAProtected peptide amide
PAL Acid-labile amide linkerTFA/scavengersPeptide amide

This table outlines common resins used for the synthesis of peptide amides, their linker types, typical cleavage conditions, and the resulting product.

Coupling Reagents and Conditions

The formation of the amide (peptide) bond between the carboxyl group of the incoming amino acid and the free amino group of the growing peptide chain requires an activating agent, known as a coupling reagent. peptide.comluxembourg-bio.com The choice of coupling reagent is critical, especially for sterically hindered couplings, which can occur with proline residues.

For the synthesis of this compound, several classes of coupling reagents can be employed:

Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) are often used in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to increase coupling efficiency and suppress racemization. peptide.commerckmillipore.com

Aminium/Uronium and Phosphonium Salts: These are highly efficient coupling reagents. luxembourg-bio.commerckmillipore.com Examples include:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). peptide.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is particularly effective for difficult couplings. acs.orgmerckmillipore.com

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). merckmillipore.com

The coupling reactions are typically carried out in a polar aprotic solvent such as DMF. rsc.org To ensure complete reaction, an excess of the protected amino acid and coupling reagents is used. nih.gov The progress of the coupling reaction can be monitored using qualitative tests like the ninhydrin (B49086) (Kaiser) test to detect the presence of free primary amines. csic.es

Coupling ReagentClassAdditive (if common)Key Features
DIC CarbodiimideHOBt or OxymaPureCost-effective, byproduct is soluble. peptide.com
HBTU/TBTU Aminium/Uronium-Highly efficient, widely used. peptide.commerckmillipore.com
HATU Aminium/Uronium-Very efficient for hindered couplings. acs.orgmerckmillipore.com
PyBOP Phosphonium-Effective, particularly for cyclizations. merckmillipore.com

This interactive table presents a selection of common coupling reagents used in solid-phase peptide synthesis.

Cleavage and Deprotection Strategies

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. thermofisher.com For the Fmoc/tBu strategy using a Rink Amide resin, this is typically achieved by treating the peptidyl-resin with a cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA). nih.govthermofisher.com

This cleavage cocktail also includes "scavengers" to trap the reactive carbocations generated from the cleavage of the tBu and other protecting groups, thus preventing side reactions with sensitive amino acid residues like tryptophan (if present). thermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). thermofisher.com A typical cleavage cocktail is TFA/TIS/water (95:2.5:2.5). nih.gov

After cleavage, the crude peptide is precipitated from the TFA solution by adding cold diethyl ether, collected by centrifugation or filtration, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis, involves carrying out all reactions with the reactants and products dissolved in an appropriate solvent. rsc.org While SPPS is generally preferred for its ease of purification, solution-phase synthesis can be advantageous for large-scale production of shorter peptides. rsc.org

The synthesis of this compound in solution would involve a stepwise or fragment condensation approach. In a stepwise approach, protected amino acids are coupled one by one, with purification of the intermediate peptide after each step. In fragment condensation, smaller peptide fragments (e.g., Pro-Thr and Pro-Ser amide) are synthesized separately and then coupled together. google.com

This method requires careful selection of protecting groups to ensure that only the desired amide bond is formed at each step. acs.org The purification of intermediates can be time-consuming and challenging, which is a significant drawback compared to SPPS. nih.gov

Chemoenzymatic and Biocatalytic Synthesis Routes for Amide Bonds

Chemoenzymatic and biocatalytic methods offer a "greener" alternative to traditional chemical synthesis, often proceeding under mild, aqueous conditions with high stereoselectivity. nih.govnih.gov These methods utilize enzymes to catalyze the formation of the peptide bond.

Enzymes such as proteases (e.g., papain, α-chymotrypsin, subtilisin) can be used to catalyze the reverse reaction of proteolysis, i.e., peptide bond formation. nih.gov The reaction conditions, such as pH, temperature, and solvent, must be carefully optimized to favor synthesis over hydrolysis. nih.gov For instance, alkaline conditions are generally favorable for the aminolysis reaction. nih.gov

Another biocatalytic approach involves the use of ATP-dependent enzymes like amide bond synthetases or the adenylation domains of non-ribosomal peptide synthetases (NRPSs). nih.govresearchgate.net These enzymes activate the carboxylic acid of the acyl donor, often via an acyl-adenylate intermediate, to facilitate nucleophilic attack by the amine. nih.govresearchgate.net While powerful, the substrate specificity of these enzymes can be a limiting factor, and they may require costly cofactors like ATP. researchgate.net Lipases have also been explored for their ability to catalyze amide bond formation. researchgate.netacsgcipr.org

The synthesis of this compound via these routes would likely involve the enzymatic coupling of a protected Pro-Thr ester or acid with a Pro-Ser amide fragment, or a stepwise enzymatic elongation. acsgcipr.orgsci-hub.se Research in this area is ongoing, with efforts focused on enzyme engineering and the development of more versatile biocatalysts for peptide synthesis. nih.govchemrxiv.org

Advanced Synthesis Techniques for Peptide Amides

The synthesis of peptide amides like this compound is commonly achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. The choice of resin, coupling reagents, and specific protecting groups is critical for a successful synthesis.

C-Terminal Amidation Strategies

A key feature of the target molecule is its C-terminal amide. This modification is introduced by using a specific type of solid support (resin) that, upon cleavage, yields a C-terminal amide instead of a carboxylic acid. Several resins are available for this purpose, each with distinct characteristics and cleavage conditions.

One of the most popular choices for generating peptide amides via the Fmoc strategy is the Rink amide resin . nih.govnih.gov This resin is favored for its high acid lability, allowing the peptide to be cleaved from the support under relatively mild conditions, such as treatment with a solution containing trifluoroacetic acid (TFA). peptide.com For instance, cleavage can often be achieved with a cocktail of TFA, water, and a scavenger like triisopropylsilane (TIS) to protect sensitive residues.

Another commonly used support is the Sieber amide resin , which is even more acid-labile than the Rink amide resin. This allows for the release of the protected peptide amide from the resin using a very dilute solution of TFA (e.g., 1% in dichloromethane), which can be advantageous when other acid-sensitive protecting groups are present in the peptide sequence. merckmillipore.com

The general workflow for synthesizing a peptide amide on a Rink amide resin involves:

Swelling the resin in a suitable solvent like dimethylformamide (DMF). csic.es

Removing the initial Fmoc protecting group from the resin's linker. csic.es

Sequentially coupling the Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Pro-OH) using a coupling agent.

Removing the Fmoc group from the newly added amino acid before the next coupling step.

Once the full peptide sequence is assembled, the final Fmoc group is removed.

The peptide is cleaved from the resin, which simultaneously removes the side-chain protecting groups (like tBu for Threonine and Serine) and forms the C-terminal amide.

Resin NameLinker TypeCleavage ConditionsKey Advantages
Rink Amide TrisalkoxybenzylamideHigh TFA concentration (e.g., 95%)Robust, widely used, good yields. nih.govnih.gov
Sieber Amide XanthenylLow TFA concentration (e.g., 1%)Mild cleavage, suitable for protected fragments. merckmillipore.com
PAL (Peptide Amide Linker) TrisalkoxybenzylamideHigh TFA concentration (e.g., 95%)Similar to Rink amide, stable to repeated piperidine treatment. peptide.com

Pseudoproline Derivatives in Synthesis to Mitigate Aggregation

Peptide aggregation during SPPS is a significant challenge that can lead to incomplete reactions and low yields. This is particularly relevant for sequences containing hydrophobic residues or those prone to forming stable secondary structures like β-sheets. sigmaaldrich.com The Pro-Thr-Pro-Ser sequence, while containing structure-breaking proline residues, also includes threonine and serine, which can participate in inter-chain hydrogen bonding, potentially leading to aggregation. sigmaaldrich.com

A powerful strategy to overcome this issue is the use of pseudoproline dipeptides . These are reversibly protected dipeptides derived from serine or threonine, where the side chain forms a temporary oxazolidine (B1195125) ring. nih.gov This cyclic structure mimics proline and introduces a "kink" in the peptide backbone, disrupting the formation of β-sheets and other aggregates. sigmaaldrich.comnih.gov By preventing aggregation, the growing peptide chain remains well-solvated and accessible for subsequent coupling reactions. nih.gov

For the synthesis of this compound, a pseudoproline dipeptide could be strategically incorporated. For example, instead of coupling Fmoc-Pro-OH followed by Fmoc-Thr(tBu)-OH, one could use the commercially available pseudoproline dipeptide Fmoc-Pro-Thr(ψMe,Mepro)-OH . The oxazolidine ring is stable throughout the synthesis but is readily cleaved under the standard final TFA cleavage conditions, regenerating the native threonine residue. merckmillipore.com The use of pseudoproline dipeptides has been shown to dramatically improve the synthesis of long and difficult peptides, often turning a failed synthesis into a successful one. merckmillipore.com

Benefits of Using Pseudoproline Dipeptides:

FeatureDescriptionReference
Aggregation Disruption The proline-like kink disrupts inter-chain hydrogen bonding and β-sheet formation. sigmaaldrich.comnih.gov
Enhanced Solvation Prevents the collapse of the peptide-resin matrix, keeping reactive sites accessible. nih.gov
Improved Yield and Purity Leads to more complete coupling and deprotection reactions, resulting in a cleaner crude product. merckmillipore.com
Broad Applicability Can be used in sequences containing Serine or Threonine. sigmaaldrich.com

Optimization of Synthesis Protocols for this compound

Given the specific sequence of this compound, several optimization strategies can be proposed to ensure a high-quality synthesis:

Resin and First Amino Acid Loading: A Rink amide resin with a substitution of approximately 0.5-0.7 mmol/g would be a suitable starting point. The first amino acid, Fmoc-Ser(tBu)-OH, should be coupled using a standard activating agent like HBTU/DIEA or HATU/DIEA, with a reaction time sufficient for complete coupling, which can be monitored by a Kaiser test.

Coupling of Proline Residues: Proline residues are known to be sterically hindered. Therefore, for the coupling of both Fmoc-Pro-OH residues, a longer coupling time or a double coupling protocol might be beneficial to ensure the reaction goes to completion.

Addressing the Thr-Pro Junction: The sequence contains a Thr-Pro motif. To preempt any potential aggregation issues, the use of the pseudoproline dipeptide Fmoc-Thr(tBu)-Pro-OH could be considered. However, given the short length of the peptide, this might not be strictly necessary and a standard coupling of Fmoc-Pro-OH followed by Fmoc-Thr(tBu)-OH may suffice. A comparative synthesis could determine the most efficient approach.

Final Cleavage and Purification: A standard cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours should be effective for cleaving the peptide from the Rink amide resin and removing the tBu protecting groups from Ser and Thr. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

A hypothetical comparison of synthesis strategies is presented below:

StrategyKey FeaturePotential AdvantagePotential Disadvantage
Standard SPPS Stepwise coupling of standard Fmoc-amino acids on Rink amide resin.Simpler protocol, less expensive reagents.Potential for lower yield due to aggregation or incomplete coupling at Pro residues.
Pseudoproline-Assisted SPPS Use of Fmoc-Pro-Thr(ψMe,Mepro)-OH dipeptide.Mitigates aggregation, potentially leading to higher purity and yield.Higher cost of the pseudoproline dipeptide.
Microwave-Assisted SPPS Performing coupling and deprotection steps under microwave irradiation.Can significantly shorten reaction times and improve coupling efficiency for hindered amino acids.Requires specialized equipment; potential for side reactions if not carefully controlled. researchgate.net

Structural Characterization and Conformational Analysis

Spectroscopic Methods for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for determining the detailed three-dimensional structure of peptides in solution. By analyzing the magnetic properties of atomic nuclei, NMR can provide a wealth of information on the covalent and spatial relationships between atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for studying peptide conformation. The chemical shifts of the amide protons are particularly sensitive to their environment and involvement in hydrogen bonding. For instance, a low-temperature coefficient of a proton's chemical shift is indicative of its participation in an intramolecular hydrogen bond, a key feature in stable secondary structures like β-turns.

In the case of Pro-Thr-Pro-Ser amide, the presence of two proline residues introduces the possibility of cis-trans isomerization about the two X-Pro peptide bonds (Thr-Pro and Pro-Ser). The distinct chemical shifts observed for the α- and δ-carbons of proline in ¹³C NMR spectra allow for the identification and quantification of these different isomers in solution.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Conformational Analysis

NucleusAtomRepresentative Chemical Shift (ppm)Conformational Significance
¹HAmide Protons (NH)VariesLow-temperature coefficients suggest intramolecular hydrogen bonding.
¹³CProline Cβ~30-32Sensitive to cis/trans isomerization of the preceding peptide bond.
¹³CProline Cγ~23-25Sensitive to cis/trans isomerization of the preceding peptide bond.

Note: The exact chemical shift values can vary depending on the solvent and temperature.

NOESY is a two-dimensional NMR technique that is indispensable for determining the spatial proximity of protons that are not directly connected by covalent bonds. The detection of a Nuclear Overhauser Effect (NOE) between two protons indicates that they are close in space, typically within 5 Å.

For this compound, NOESY experiments are crucial for defining the peptide's global fold. For example, the observation of an NOE between the α-proton of one residue and the amide proton of the following residue (dαN(i, i+1)) is characteristic of an extended conformation. Conversely, NOEs between the α-proton of an amino acid and the amide proton of the residue three positions down the chain (dαN(i, i+3)) are strong indicators of a β-turn structure. The pattern of observed NOEs provides the distance constraints used to calculate a three-dimensional model of the peptide.

Table 2: Key NOE Interactions for Structural Determination of this compound

NOE Interaction TypeProtons InvolvedStructural Implication
SequentialHα(i) - HN(i+1)Defines local backbone conformation.
Medium-rangeHα(i) - HN(i+2)Suggests turn or helical structures.
Medium-rangeHα(i) - Hβ(i+3)Strong indicator of a specific turn type.
Long-rangeVariousDefines the overall tertiary fold of the peptide.

The analysis of scalar or J-couplings between protons provides quantitative information about the dihedral angles of the peptide backbone (φ, ψ) and side chains (χ). The magnitude of the three-bond J-coupling between the amide proton and the α-proton (³JHNα) is related to the φ torsion angle through the Karplus equation.

A small ³JHNα value (typically < 6 Hz) is indicative of a φ angle around -60°, commonly found in α-helices, while a large value (> 8 Hz) suggests a more extended conformation with a φ angle around -120°, typical of β-sheets. The analysis of these coupling constants for each residue in this compound provides critical restraints for defining the allowable conformational space of the peptide backbone.

Infrared (IR) Spectroscopy for Amide Bond Conformation

Infrared spectroscopy is a valuable technique for probing the secondary structure of peptides by analyzing the vibrational frequencies of the amide bonds. The amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching vibration, is particularly sensitive to the peptide's conformation.

Different secondary structures give rise to characteristic amide I frequencies. For instance, α-helices typically show an amide I band around 1650-1658 cm⁻¹, β-sheets around 1620-1640 cm⁻¹, and β-turns in the range of 1660-1685 cm⁻¹. The position and shape of the amide I band in the IR spectrum of this compound can therefore provide an estimation of the relative populations of these different structural elements.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is widely used to estimate the secondary structure content of peptides and proteins in solution.

The CD spectrum of a peptide in the far-UV region (190-250 nm) is dictated by the conformation of the peptide backbone. Distinct spectral signatures are associated with α-helices, β-sheets, and random coil structures. For example, an α-helix is characterized by negative bands around 222 nm and 208 nm and a positive band around 193 nm. In contrast, a β-sheet shows a negative band around 218 nm and a positive band around 195 nm. The CD spectrum of this compound can be deconvoluted to provide a quantitative estimate of its α-helical, β-sheet, and random coil content, offering a global view of its conformational preferences in solution.

Crystallographic Analysis for Solid-State Structuresjst.go.jpnih.govresearchgate.net

Crystallographic analysis provides a definitive view of the three-dimensional arrangement of atoms in the solid state. For peptides like this compound, this analysis is crucial for understanding the preferred conformations and intermolecular interactions that dictate its macroscopic properties. The C-terminal amidation, in particular, influences molecular packing and conformation compared to its unamidated counterpart jst.go.jpnih.govresearchgate.net.

X-ray diffraction is the definitive method for determining the solid-state structure of molecules. While a specific crystal structure for this compound is not detailed in the available literature, analysis of closely related peptides provides significant insight. Studies on peptides containing Ser-Pro or Pro-Tyr sequences, including C-terminally amidated versions, show that molecules adopt energetically favorable torsion angles in their backbone and side chains jst.go.jp. For instance, the X-ray crystal structure of a complex containing a Tyr-P.Ser-Pro-Thr-P.Ser-Pro-Ser peptide reveals the specific residues involved in recognizing the phosphoserine side chain and the proline rings nih.gov.

In peptidomimetics and hybrid foldamers containing serine, X-ray analysis has shown the formation of helical structures where amide groups from the α-amino acids create hydrogen-bond arrays typical of peptidic helices d-nb.info. However, it is critical to note that the conformation observed in the solid state can be heavily influenced by crystal-packing interactions and may differ significantly from the predominant conformation in solution scispace.comresearchgate.net. Dipeptides containing a pseudoproline derived from threonine have been observed to adopt a trans-conformation in the crystal, whereas the cis-conformer predominates in solution scispace.com. This highlights that the solid-state structure represents a single, low-energy state stabilized by the crystal lattice.

A key structural feature of proline-containing peptides is the cis-trans isomerism of the Xaa-Pro amide bond. Unlike other amino acids, the energy barrier for this isomerization is low enough that both conformers can be present, although the trans form is generally favored in proteins nih.gov. The geometry of the proline ring itself influences this equilibrium; an exo ring pucker tends to stabilize the trans amide bond, while an endo pucker is more favorable for the cis conformation nih.gov.

In the solid state, one isomer is typically "trapped" in the crystal lattice. The choice between cis and trans is influenced by neighboring residues and packing forces scispace.comnih.gov. For example, studies on Ac-Ser-hyp(4-I-Ph)-OMe, a serine-proline derivative, revealed the presence of two distinct molecules within the same unit cell: one with a cis-proline amide bond and the other with a trans bond biorxiv.org. This demonstrates the subtle energy differences between the two states. The polarity of the environment also has a significant effect on the trans:cis isomer ratio, a factor that comes into play during crystallization researchgate.net. The isomerization process itself is often a rate-determining step in protein folding, and its stabilization in one form is critical for defining the three-dimensional structure pnas.orgnih.gov.

The solid-state structure of a peptide is stabilized by a network of intermolecular and intramolecular hydrogen bonds. In C-terminally amidated peptides, the amide group itself is a key participant, acting as both a hydrogen bond donor and acceptor to form repeating structural motifs nih.gov. These interactions, along with those involving chloride ions in hydrochloride salts, can lead to the formation of extensive sheet-like structures nih.gov.

The side chains of serine and threonine, with their hydroxyl groups, play a crucial role in defining the local conformation through hydrogen bonding. These side chains can form hydrogen bonds with backbone carbonyl groups, influencing the structure of turns and kinks induced by proline nih.gov. In crystal structures of Ser-Pro derivatives, the serine side chain can be engaged in intra-residue hydrogen bonds with its own amide hydrogen or participate in intermolecular C-H/O interactions that stabilize the packing arrangement biorxiv.orgresearchgate.net. The final crystal structure is a result of a delicate balance between these directed hydrogen bonds and non-specific crystal packing forces, which can cause significant conformational differences compared to the peptide's structure in solution d-nb.inforesearchgate.net.

Mass Spectrometry for Structural Elucidation and Purity Assessmentplos.orgucsd.edurockefeller.edu

Mass spectrometry (MS) is an indispensable analytical technique for peptide analysis, providing information on molecular weight, elemental composition, purity, and primary sequence plos.orgucsd.edu. It is routinely used to verify the successful synthesis of peptides and to identify any byproducts rockefeller.edurockefeller.edu.

High-resolution mass spectrometry (HRMS), often performed using instruments like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers, measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically within 1-5 parts per million (ppm) ucdavis.edunih.gov. This level of precision allows for the unambiguous determination of a peptide's elemental composition from its measured mass.

For this compound, HRMS serves as a primary method to confirm its identity and assess its purity. By comparing the experimentally measured monoisotopic mass to the theoretically calculated mass, one can confirm that the correct compound has been synthesized and is free from major impurities.

Table 1: Theoretical Mass Calculation for this compound

PropertyValue
Formula C₁₇H₂₉N₅O₅
Monoisotopic Mass 399.21687 g/mol
Average Mass 400.449 g/mol
[M+H]⁺ (Monoisotopic) 400.22465
[M+Na]⁺ (Monoisotopic) 422.20659
[M+K]⁺ (Monoisotopic) 438.18053
[M+2H]²⁺ (Monoisotopic) 200.61601

Tandem mass spectrometry (MS/MS) is the gold standard for verifying the amino acid sequence of a peptide. In a typical MS/MS experiment, the protonated peptide ion (the precursor ion) is isolated and then fragmented, most commonly through collision-induced dissociation (CID) nih.gov. This process preferentially cleaves the amide bonds along the peptide backbone, generating a series of characteristic fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus) researchgate.net.

The fragmentation of proline-containing peptides is often dominated by the "proline effect," where cleavage of the amide bond N-terminal to a proline residue is significantly enhanced nih.govd-nb.infosemanticscholar.org. This occurs because the tertiary amide of proline has a high proton affinity, directing fragmentation to this site semanticscholar.org. For this compound, this effect would predict the formation of highly abundant y₂ (Pro-Ser-NH₂) and y₄ (Pro-Thr-Pro-Ser-NH₂) ions.

Furthermore, studies have reported that peptides with a Pro-Ser or Pro-Thr sequence can undergo unusual fragmentation pathways, providing additional diagnostic markers for their presence nih.gov. Accurate mass measurement of these fragment ions can help confirm the proposed fragmentation mechanisms nih.gov.

Table 2: Predicted Major Fragment Ions (b and y series) for this compound in MS/MS

Fragment IonSequenceMonoisotopic Mass (m/z)
b₂ Pro-Thr199.10829
b₃ Pro-Thr-Pro296.16100
y₁ Ser-NH₂88.04529
y₂ Pro-Ser-NH₂185.09800
y₃ Thr-Pro-Ser-NH₂286.14578

Note: The y₄ ion corresponds to the precursor ion minus the first amino acid. The proline effect suggests y₂ would be a particularly prominent fragment.

Electron Capture Dissociation (ECD) for Chirality Elucidation and Gas Phase Structural Differences

Electron Capture Dissociation (ECD) is a powerful mass spectrometry technique used for the structural analysis of peptides and proteins. researchgate.net It involves the irradiation of trapped, multiply-charged positive ions with low-energy electrons. researchgate.net This process induces fragmentation of the peptide backbone, primarily at the N-Cα bond, yielding c- and z-type fragment ions. nih.gov A key advantage of ECD is its ability to preserve labile post-translational modifications and non-covalent interactions, providing valuable insights into the gas-phase structure of molecules. nih.govnih.gov

For this compound, ECD can be instrumental in determining the chirality of its constituent amino acids. The fragmentation patterns and abundances of the resulting c- and z-type ions can be sensitive to the stereochemistry of the amino acid residues. diva-portal.orgcore.ac.uk Unique fragment ion abundances can suggest structural differences in the gas phase between stereoisomers. diva-portal.org For instance, studies on other peptides have shown that ECD can distinguish and even quantify stereoisomeric mixtures with a high degree of accuracy. diva-portal.org The fragmentation behavior is influenced by the three-dimensional structure of the peptide ion in the gas phase, where different stereoisomers can adopt distinct conformations, leading to characteristic ECD spectra. diva-portal.orgpnas.org

Furthermore, the stability of the reduced species after electron capture is related to the release of recombination energy, which is influenced by coulombic repulsion—a factor dependent on the inter-charge distance within the molecule. diva-portal.org This suggests that the gas-phase conformation, which dictates these distances, plays a crucial role in the ECD fragmentation process. Therefore, by analyzing the ECD fragmentation of this compound, it is possible to infer details about its gas-phase structure and how this structure is affected by the chirality of its amino acid components.

Chromatographic Techniques for Purity and Homogeneity

Chromatographic methods are indispensable for assessing the purity and homogeneity of synthetic peptides like this compound. These techniques separate the target peptide from impurities, including deletion sequences, incompletely deprotected peptides, and stereoisomers.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the analysis and purification of peptides. hplc.euscispace.com The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (commonly C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. scispace.comnih.gov A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid) is used to elute the components from the column based on their hydrophobicity. scispace.comnih.gov

The high resolving power of RP-HPLC allows for the separation of peptides that differ by even a single amino acid. hplc.eu For this compound, RP-HPLC is crucial for its purification from by-products of solid-phase peptide synthesis. nih.gov The purity of the final product is typically assessed by analytical RP-HPLC, where a sharp, symmetrical peak indicates a high degree of homogeneity. nih.gov

Table 1: Typical RP-HPLC Parameters for Peptide Purification

Parameter Description
Column C8 or C18 wide-pore silica
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
Gradient Linear gradient of increasing Mobile Phase B

| Detection | UV absorbance at 214 nm and 280 nm |

This table presents a generalized set of parameters. Actual conditions would be optimized for the specific separation of this compound.

Ensuring the stereoisomeric purity of this compound is critical, as the presence of D-amino acid impurities can significantly alter its properties. Chiral High-Performance Liquid Chromatography (HPLC) is employed to separate enantiomers and diastereomers. sigmaaldrich.comnih.gov This can be achieved through two main approaches: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent. nih.gov

For direct analysis, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are effective for resolving underivatized amino acid enantiomers and chiral peptides. sigmaaldrich.comsigmaaldrich.com These phases are compatible with both aqueous and organic mobile phases, making them suitable for a wide range of polar and ionic compounds. sigmaaldrich.com

Alternatively, the peptide can be hydrolyzed into its constituent amino acids, which are then derivatized with a chiral agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) to form diastereomers. nih.gov These diastereomers can then be separated on a standard achiral RP-HPLC column. nih.gov The ratio of the L- and D-forms of each amino acid can be quantified, providing a precise measure of the stereoisomeric purity of the original peptide. nih.gov

Table 2: Chiral HPLC Approaches for Stereoisomeric Purity

Method Description Advantages
Direct Analysis Separation of the intact peptide on a Chiral Stationary Phase (CSP). Avoids derivatization steps, reducing potential for side reactions and sample loss.

| Indirect Analysis | Hydrolysis of the peptide followed by derivatization with a chiral reagent and separation on an achiral column. | High enantioselectivity for a wide range of amino acids. nih.gov |

Computational Methods in Conformational Analysis

Computational methods provide a theoretical framework to explore the conformational landscape of this compound, complementing experimental data with detailed energetic and structural information.

Table 3: Key Parameters from DFT Calculations

Parameter Significance for this compound
Relative Energy Indicates the stability of different conformers. The lowest energy conformer represents the most probable ground state structure.
Dihedral Angles (φ, ψ) Defines the backbone conformation of the peptide.

| Intramolecular H-bonds | Identifies stabilizing interactions within the molecule that influence its folded structure. |

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound in a simulated physiological environment. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing the exploration of conformational changes over time. nih.gov These simulations can reveal how the peptide folds and unfolds, the flexibility of different regions of the molecule, and the influence of the solvent on its structure. nih.gov By analyzing the trajectories from MD simulations, it is possible to identify the most populated conformational states and the transitions between them, providing a dynamic picture of the peptide's structural preferences. mdpi.com

Table 4: Information Gained from MD Simulations

Information Relevance to this compound
Conformational Ensembles Provides a statistical representation of the different shapes the peptide can adopt in solution.
Root Mean Square Fluctuation (RMSF) Indicates the flexibility of individual residues within the peptide.
Hydrogen Bond Dynamics Shows the formation and breaking of hydrogen bonds over time, highlighting key stabilizing interactions.

| Solvent Accessible Surface Area (SASA) | Measures the exposure of the peptide to the solvent, which is important for understanding potential interactions with other molecules. |

In silico Prediction of Peptide Secondary and Tertiary Structures

The prediction of the three-dimensional structure of peptides like this compound from their primary amino acid sequence is a key goal in computational biology. nih.gov A variety of in silico methods, including energy minimization, molecular dynamics simulations, and knowledge-based approaches that draw from databases of known protein structures, are employed for this purpose. oup.com

For the this compound sequence, several structural features can be anticipated based on the known conformational preferences of its amino acids. Proline residues significantly restrict the peptide backbone's flexibility, often inducing turns or kinks. The presence of two proline residues in this tetrapeptide suggests a high propensity for a compact, non-helical structure. The sequence Pro-Ser is known to be a potent inducer of β-turns. nih.gov Specifically, Ser-Pro sequences have been observed to stabilize type I and type VI β-turns. nih.gov

Molecular dynamics simulations and density functional theory (DFT) calculations on related dipeptides, such as those containing Ser-Pro and Thr-Pro motifs, provide further insights. These studies indicate that the conformational preferences are highly dependent on the environment (e.g., gas phase vs. aqueous solution) and the presence of modifications like phosphorylation. For instance, studies on phosphorylated Ser-Pro and Thr-Pro dipeptides have shown that in a non-polar environment, a cis conformation of the prolyl bond is favored, stabilized by hydrogen bonds involving the phosphate (B84403) group. nih.gov However, in an aqueous environment, trans conformations become more stable due to the hydration of the phosphate group. nih.gov

The prediction of the precise secondary and tertiary structure of this compound would involve computational tools that can accurately model the complex interplay of these factors. The table below summarizes common in silico tools and their applications in peptide structure prediction.

Prediction Tool/Method Application Predicted Feature
Molecular Dynamics (MD) Simulations Simulates the movement of atoms over time to explore conformational space.Tertiary structure, dynamics, and solvent effects.
Density Functional Theory (DFT) A quantum mechanical method to calculate the electronic structure of molecules.Conformational energies and bond properties.
Homology Modeling Builds a 3D model based on the known structure of a homologous protein.Tertiary structure (if a suitable template exists).
Secondary Structure Prediction Servers (e.g., PSIPRED, GOR) Uses algorithms to predict local secondary structures from the amino acid sequence.α-helices, β-sheets, turns, and coils.
AlphaFold2 An AI-based method for highly accurate protein structure prediction. psu.eduTertiary structure.

Bioinformatic Analysis of Pro-Thr-Pro-Ser Motifs in Protein Databases (e.g., PDB)

Bioinformatic analysis of protein databases like the Protein Data Bank (PDB) allows for the identification of recurring sequence motifs and the characterization of their structural and functional roles in the context of full-length proteins. While a comprehensive, standalone bioinformatic analysis specifically for the "Pro-Thr-Pro-Ser" (PTPS) motif is not extensively documented in the literature, the analysis of related and encompassing motifs provides significant insights.

Sequences containing Ser/Thr-Pro motifs are abundant in various proteins and are of great biological importance. frontiersin.org A notable example is the C-terminal domain (CTD) of RNA polymerase II, which is composed of multiple repeats of the consensus sequence Tyr-Ser-Pro-Thr-Ser-Pro-Ser. rcsb.org The presence of the PTPS sequence within this critical regulatory domain highlights its potential role in transcription. The phosphorylation of the serine and threonine residues within these repeats is a key mechanism for regulating the transcription process. rcsb.org

Furthermore, the Pro-Leu-Ser/Thr-Pro motif has been identified as a consensus sequence for phosphorylation by the epidermal growth factor receptor threonine 669 protein kinase. nih.gov This suggests that the Pro-Thr-Pro-Ser sequence could serve as a recognition site for specific kinases, with the phosphorylation status modulating protein function and signaling pathways.

The structural context of Pro-Thr and Pro-Ser containing motifs in proteins often involves turns and loops on the protein surface. The analysis of Pro-kinked transmembrane helices has shown that the presence of serine or threonine residues near proline can modulate the helical structure, often through hydrogen bonding involving the hydroxyl side chains. nih.govnih.gov This indicates that the PTPS motif could play a role in defining the local architecture of proteins.

The table below summarizes instances of related motifs found in the PDB and their associated proteins and functions.

Protein/Domain PDB ID Sequence Context Function/Significance
RNA Polymerase II CTD MultipleTyr-Ser-Pro-Thr-Ser-Pro-SerRegulation of transcription, binding site for various factors. rcsb.org
Human Pin1 3TDBBinds to pSer/Thr-Pro motifs.Regulation of protein function through prolyl isomerization. rcsb.org
c-myc protein N/APro-Leu-Ser-ProSite of phosphorylation, involved in cell cycle regulation. nih.gov
c-jun protein N/APro-Leu-Thr-ProSite of phosphorylation, a component of the AP-1 transcription factor. nih.gov
PP4 Regulatory Subunit 6R8IBinds to FxxP motifs.Protein phosphatase regulation. rcsb.org

Biochemical Reactivity and Stability of Pro Thr Pro Ser Amide

Enzymatic Cleavage and Proteolytic Susceptibility

The enzymatic degradation of Pro-Thr-Pro-Ser amide is largely dictated by the inherent resistance of proline-containing peptide bonds to proteolysis. The rigid cyclic structure of proline residues restricts the conformational flexibility required for many proteases to bind and cleave the peptide backbone efficiently.

Serine Protease-Mediated Hydrolysis of Amide Bonds

Serine proteases, a major class of proteolytic enzymes, cleave peptide bonds through a catalytic mechanism involving a serine residue in the active site. wikipedia.org Their activity is highly dependent on the recognition of specific amino acid sequences adjacent to the scissile bond.

The this compound sequence is generally a poor substrate for common serine proteases like trypsin and chymotrypsin. Trypsin-like proteases typically cleave after positively charged residues such as lysine (B10760008) or arginine, neither of which is present in the tetrapeptide. wikipedia.org Chymotrypsin prefers large hydrophobic residues (e.g., Phenylalanine, Tryptophan, Tyrosine) at the P1 position (the residue N-terminal to the cleavage site), a preference not met by this sequence.

Furthermore, the presence of proline significantly influences susceptibility. Most serine proteases, including trypsin, exhibit drastically reduced or no activity when a proline residue is in the P1' position (immediately C-terminal to the cleavage site). acs.org Therefore, the Thr-Pro bond in the peptide is expected to be highly resistant to cleavage by the majority of serine proteases. While some post-proline cleaving enzymes (PPCEs) within the serine protease family exist, they have specific consensus sequences that may not align with the Thr-Pro or Pro-Ser motifs. nih.govresearchgate.net

Metallo- and Cysteine-Protease-Mediated Cleavage Mechanisms

Cysteine proteases , like papain, utilize a cysteine thiol group as the nucleophile for peptide bond hydrolysis. While their specificities vary, they are generally hindered by proline residues around the scissile bond. Some specialized post-proline cleaving enzymes, such as certain variants of Aspergillus niger prolyl endopeptidase (AnPEP), have been shown to cleave not only after proline and alanine (B10760859) but also after reduced cysteine. biorxiv.orgnih.govacs.org However, this specificity does not directly imply cleavage of the Pro-Thr, Thr-Pro, or Pro-Ser bonds within the target peptide by common cysteine proteases.

Specificity and Kinetics of Enzymatic Cleavage at Pro-Thr, Thr-Pro, Pro-Ser, and Ser-Amide Bonds

Pro-Thr Bond: As an N-terminal bond, it would only be susceptible to aminopeptidases. However, the presence of the N-terminal proline can limit the activity of many aminopeptidases.

Thr-Pro Bond: The X-Pro bond is notoriously resistant to cleavage by most endopeptidases due to the conformational constraints imposed by the proline ring. Cleavage at this site is generally inefficient without specialized prolyl oligopeptidases. nih.gov

Pro-Ser Bond: While less constrained than the Thr-Pro bond, the Pro-Ser linkage is also a non-preferred site for many common proteases. Chemical methods have been noted to cleave Pro-Ser bonds that are resistant to enzymatic digestion. emorychem.science

Ser-Amide Bond: This C-terminal bond would be a target for carboxypeptidases. The specificity of carboxypeptidases varies, but the presence of proline at the P2 position (Pro-Ser-NH2) can negatively influence the binding and catalytic efficiency of many of these enzymes.

Table 1: Predicted Proteolytic Susceptibility of Peptide Bonds in this compound
Peptide BondPositionGeneral Susceptibility to Common ProteasesRationale
Pro-ThrP3-P2 (relative to Pro-Ser bond)LowN-terminal proline can inhibit aminopeptidases.
Thr-ProP2-P1 (relative to Pro-Ser bond)Very LowX-Pro bonds are highly resistant to most endopeptidases (e.g., trypsin, chymotrypsin). Requires specialized post-proline cleaving enzymes.
Pro-SerP1-P1' (relative to Thr-Pro bond)LowProline in the P1 position is generally disfavored by many proteases.
Ser-AmideC-terminusLow to ModeratePotential substrate for some carboxypeptidases, but efficiency may be reduced by the adjacent proline residue.

Influence of Proline Isomerization on Proteolytic Stability

The peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans conformation. The interconversion between these two isomers is an intrinsically slow process that can be catalyzed by enzymes called peptidyl-prolyl isomerases (PPIases). hepionpharma.comwikipedia.org This isomerization acts as a molecular switch and significantly impacts protein folding and stability. nih.govethz.ch

Chemical Cleavage and Degradation Pathways

In contrast to its high enzymatic stability, this compound contains specific residues—serine and threonine—that are susceptible to targeted chemical cleavage methods. These non-enzymatic pathways provide alternative routes for the controlled degradation of the peptide.

Site-Selective Chemical Cleavage at Serine and Threonine Residues

Several chemical methods have been developed for the site-selective cleavage of peptide bonds located N-terminal to serine and threonine residues. These methods exploit the nucleophilic hydroxyl group (-OH) present in the side chains of these amino acids.

One prominent method involves the activation of the serine or threonine hydroxyl group, followed by an intramolecular cyclization that leads to peptide bond scission. For instance, the hydroxyl group can be activated to form a carbonate, which then undergoes cyclization with the backbone amide nitrogen. Subsequent hydrolysis of the resulting reactive intermediate completes the cleavage process N-terminal to the Ser/Thr residue. h1.co This approach is advantageous as it proceeds under mild, metal-free conditions and can tolerate various modifications that are not accepted by proteases. emorychem.sciencersc.orgresearchgate.net This method has been shown to be effective for cleaving Pro-Ser bonds, which are typically resistant to enzymes. emorychem.science

Another significant chemical degradation pathway is facilitated by divalent metal ions, particularly zinc (Zn²⁺). nih.govnih.gov Studies have shown that zinc can catalyze the cleavage of the peptide bond on the N-terminal side of both serine and threonine residues under neutral pH conditions. nih.govnih.gov The proposed mechanism involves the coordination of the zinc ion, which polarizes the carbonyl group of the target peptide bond. This polarization enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the side-chain hydroxyl group of the adjacent serine or threonine, leading to bond cleavage. nih.govnih.gov The rate of this zinc-mediated cleavage can be significantly influenced by neighboring residues. nih.govresearchgate.net

Table 2: Summary of Chemical Cleavage Methods at Serine and Threonine
MethodTarget Residue(s)Cleavage SiteMechanism SummaryKey Features
Hydroxyl Group Activation & CyclizationSerine, ThreonineN-terminal to Ser/ThrActivation of the side-chain -OH group (e.g., as a carbonate), followed by intramolecular attack on the preceding amide bond, leading to cyclization and subsequent hydrolysis. h1.coMetal-free; mild conditions; tolerates D-amino acids and post-translational modifications. emorychem.science
Zinc-Catalyzed HydrolysisSerine, ThreonineN-terminal to Ser/ThrZn²⁺ coordinates and polarizes the target amide carbonyl, facilitating nucleophilic attack by the Ser/Thr side-chain hydroxyl group. nih.govnih.govOccurs at neutral pH; rate can be enhanced by adjacent residues like histidine. nih.gov

Metal-Catalyzed Hydrolysis of Amide Bonds (e.g., Scandium, Palladium, Zinc)

The peptide bond is remarkably stable, with a half-life of up to 600 years under physiological conditions without a catalyst. chemrxiv.org However, the presence of certain metal ions can significantly accelerate the hydrolysis of these bonds. Metal ions act as Lewis acids, polarizing the carbonyl bond of the amide group through coordination, which makes the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. libretexts.org

Scandium: While less commonly studied in this context than other metals, scandium ions (Sc³⁺) are known to be potent Lewis acids and can promote the hydrolysis of amide bonds. Their high charge density allows for effective polarization of the carbonyl group, facilitating cleavage.

Palladium: Palladium(II) complexes have been shown to promote the hydrolysis of oligopeptides with a notable degree of regioselectivity. acs.org The mechanism often involves the initial coordination of the Pd(II) ion to a specific amino acid side chain, such as methionine or histidine, which then positions the metal ion to interact with a nearby peptide bond, facilitating its cleavage. acs.org While this compound lacks these specific anchoring residues, the general principle of Lewis acid catalysis by palladium complexes remains a potential pathway for its degradation. acs.orgnih.gov

Zinc: Zinc(II) ions are well-known catalysts for peptide bond hydrolysis and are found in the active sites of many metalloproteases, such as carboxypeptidase A. researchgate.net The zinc ion typically coordinates to the carbonyl oxygen of the peptide bond, increasing its electrophilicity. nih.govnih.gov This polarization facilitates the attack of a water molecule, which may also be activated by the metal ion, leading to the cleavage of the amide bond. nih.govnih.gov

Metal IonGeneral Mechanism of Action in Amide Bond HydrolysisKey Features
Scandium (Sc³⁺)Acts as a potent Lewis acid, polarizing the amide carbonyl bond.High charge density enhances catalytic activity.
Palladium (Pd²⁺)Forms complexes that can regioselectively cleave peptide bonds, often anchored by specific side chains. acs.orgDemonstrates selectivity in cleavage sites. acs.org
Zinc (Zn²⁺)Coordinates to the carbonyl oxygen, activating the peptide bond for nucleophilic attack by water. nih.govnih.govA key component of many natural metalloproteases. researchgate.net

Spontaneous Cleavage Mechanisms, including Zinc-Facilitated Truncation at Ser/Thr

In addition to metal-catalyzed hydrolysis, peptide bonds can undergo spontaneous cleavage, particularly at certain amino acid residues. Serine and threonine are notable in this regard due to the presence of a hydroxyl group in their side chains.

This process can be significantly facilitated by the presence of zinc ions. nih.govnih.gov Studies have shown that zinc catalyzes the cleavage of the peptide bond on the N-terminal side of serine and threonine residues. nih.govnih.gov The proposed mechanism involves the coordination of the zinc ion, which polarizes the carbonyl group of the peptide bond. This polarization enables the hydroxyl group of the serine or threonine side chain to act as an intramolecular nucleophile, attacking the now more electrophilic carbonyl carbon. nih.govnih.gov This leads to the formation of a transient five-membered ring intermediate, which is readily hydrolyzed, resulting in the cleavage of the peptide bond. researchgate.net The presence of an adjacent histidine residue can further accelerate this process, as the imidazole (B134444) group can coordinate the zinc ion, positioning it effectively for catalysis. nih.govnih.gov

Oxidative Degradation of Amino Acid Residues within the Peptide

Reactive oxygen species (ROS) can cause significant damage to peptides and proteins through the oxidation of amino acid residues and the peptide backbone. nih.gov The specific residues in this compound are all susceptible to oxidative degradation.

Proline: The cyclic side chain of proline can be oxidized to form glutamic semialdehyde, a type of protein carbonylation. nih.gov The peptide backbone at proline residues can also be a site for oxidative cleavage, leading to the formation of a 2-pyrrolidone peptide. nih.gov

Threonine and Serine: The hydroxyl-containing side chains of threonine and serine can be oxidized, although they are generally less reactive than sulfur-containing or aromatic amino acids. nih.gov

Peptide Backbone: Oxidative cleavage of the peptide backbone can be initiated by the abstraction of an α-carbon hydrogen atom by a hydroxyl radical. researchgate.net This leads to the formation of a carbon-centered radical, which can then react with oxygen to form a peroxyl radical. nih.gov Subsequent reactions can lead to the fragmentation of the peptide backbone through pathways such as the diamide (B1670390) or α-amidation pathways, resulting in the formation of various carbonyl-containing products. nih.govresearchgate.net

Amino Acid ResiduePrimary Oxidative Degradation Products/PathwaysConsequence
ProlineGlutamic semialdehyde, 2-pyrrolidone peptide. nih.govPeptide carbonylation and backbone cleavage. nih.gov
Threonine/SerineOxidation of hydroxyl side chains.Alteration of side chain structure.
Peptide BackboneDiamide pathway, α-amidation pathway. nih.govresearchgate.netPeptide fragmentation. researchgate.net

Modulation of Amide Bond Stability through Structural Modification

The inherent instability of peptides can be mitigated through various structural modifications. These strategies aim to protect the peptide from enzymatic degradation and other chemical breakdown pathways, thereby enhancing its stability and bioavailability.

Role of N- and C-Terminal Modifications on Peptide Stability

The termini of a peptide are particularly vulnerable to degradation by exopeptidases (aminopeptidases and carboxypeptidases). Modifying the N- and C-termini can block the action of these enzymes and significantly increase peptide stability. lifetein.comnih.gov

N-terminal Acetylation: The addition of an acetyl group to the N-terminal amine removes its positive charge and mimics the structure of native proteins. lifetein.comlifetein.combiosyn.com This modification prevents degradation by aminopeptidases. biosyn.com

C-terminal Amidation: The conversion of the C-terminal carboxylic acid to an amide group, as is the case with this compound, neutralizes the negative charge. sigmaaldrich.com This modification confers resistance to carboxypeptidases. sigmaaldrich.com Together, N-terminal acetylation and C-terminal amidation can substantially prolong the half-life of a peptide in biological systems. nih.govnih.gov

Pseudoproline Analogs and Their Impact on Peptide Stability

Pseudoproline dipeptides are formed from serine or threonine residues where the side-chain hydroxyl group has reacted to form a reversible oxazolidine (B1195125) ring. chempep.com These structures mimic the conformation of proline, introducing a "kink" into the peptide backbone. chempep.compeptide.com This disruption of the regular secondary structure, such as β-sheet formation, can have several beneficial effects on peptide stability: nih.gov

Increased Solubility: By disrupting aggregation-prone structures, pseudoprolines can enhance the solubility of a peptide. peptide.compeptide.com

Improved Synthesis Efficiency: The prevention of aggregation during solid-phase peptide synthesis can lead to higher yields and purity. chempep.com

Enhanced Stability: The conformational constraint imposed by the pseudoproline ring can also contribute to increased resistance to proteolytic degradation.

The pseudoproline moiety is stable under standard synthesis conditions but can be cleaved with trifluoroacetic acid (TFA) to regenerate the native serine or threonine residue. chempep.com

Modification StrategyMechanism of Stability EnhancementPrimary Benefit
D-Amino Acid SubstitutionIntroduces stereoisomers not recognized by proteases. nih.govoup.comHigh resistance to enzymatic degradation. frontiersin.org
N-terminal AcetylationBlocks degradation by aminopeptidases. biosyn.comIncreased half-life in biological fluids. nih.gov
C-terminal AmidationBlocks degradation by carboxypeptidases. sigmaaldrich.comMimics native protein structure and enhances stability. lifetein.com
Pseudoproline AnalogsDisrupts secondary structures, preventing aggregation and potentially hindering protease access. chempep.comnih.govImproved solubility and synthetic yield. peptide.compeptide.com

Biological and Biophysical Research on Pro Thr Pro Ser Amide Motifs

Role of Pro-Thr-Pro-Ser Motifs in Protein Folding and Dynamics

The process of protein folding, by which a linear chain of amino acids adopts a specific three-dimensional structure, is a cornerstone of molecular biology. The sequence of amino acids dictates this final, functional conformation. The Pro-Thr-Pro-Ser motif, with its distinct components, introduces specific local structural constraints and flexibility that can significantly influence the folding pathway and the dynamics of the final protein structure.

Cis-Trans Prolyl Isomerization and its Biological Significance

A key feature of the proline residue is the ability of its peptide bond to exist in either a cis or trans conformation. Unlike other amino acids where the trans form is overwhelmingly favored, the energy difference between the cis and trans isomers of a prolyl peptide bond is small. ethz.ch This allows for a significant population of the cis conformation, which can act as a molecular switch. hepionpharma.com The isomerization between these two states is an intrinsically slow process and can be a rate-limiting step in protein folding. ethz.ch

The presence of proline introduces a rigid bend in the polypeptide chain, restricting its flexibility. nih.govkhanacademy.org This has profound implications for the protein's secondary and tertiary structure. The cis-trans isomerization of the peptide bond preceding a proline residue can induce substantial conformational changes in the protein backbone, thereby regulating protein activity, stability, and interaction with other molecules. hepionpharma.com This isomerization process can be catalyzed by enzymes known as peptidyl-prolyl isomerases (PPIases), which accelerate this otherwise slow conformational change to a biologically relevant timescale. nih.govnih.gov

Impact on Helix Initiation and Capping Motifs

Proline is known as a "helix breaker" because its rigid ring structure disrupts the regular hydrogen-bonding pattern of the α-helix and restricts the necessary backbone dihedral angles. nih.gov Therefore, a Pro-Thr-Pro-Ser sequence is unlikely to be found within the core of an α-helix. However, its components, particularly serine and threonine, are frequently observed at the ends of helices, where they can participate in "capping" interactions. nih.govjohnshopkins.edu These capping motifs involve specific hydrogen bonds between the side chains of the capping residues and the exposed backbone amide or carbonyl groups at the helix termini, which would otherwise be unsatisfied. johnshopkins.edu For example, the hydroxyl groups of serine and threonine can act as hydrogen bond donors or acceptors to stabilize the helix dipole and prevent its fraying.

Specific motifs like Ser-X-X-Glu and Asn-Pro-Thr have been identified as important for helix capping. While the Pro-Thr-Pro-Ser motif itself is not a canonical capping sequence, the presence of serine and threonine suggests a potential role in stabilizing helical termini through similar interactions, particularly if the proline residues induce a turn or kink that positions these residues appropriately.

Helix Capping MotifTypical LocationKey Residues and Interactions
Ser-X-X-GluN-terminusSerine side chain hydrogen bonds with backbone amide groups. Glutamate side chain can form a salt bridge.
Asn-Pro-ThrN-terminusAsparagine side chain hydrogen bonds with backbone amides. Proline induces a turn structure. Threonine provides further hydrogen bonding.

Conformational Flexibility and Restricted Rotations around Peptide Bonds

The peptide bond itself has a partial double-bond character due to resonance, which restricts free rotation around the C-N bond and makes it planar. study.comyoutube.com This planarity is a fundamental constraint in protein folding. However, rotations are possible around the bonds adjacent to the alpha-carbon (the phi and psi angles), which allows the polypeptide chain to adopt various conformations.

Conversely, the presence of multiple proline residues can also introduce points of flexibility. While each individual prolyl bond is rigid, the chain can pivot around these points. Furthermore, the cis-trans isomerization of the two prolyl peptide bonds within the Pro-Thr-Pro-Ser motif provides a mechanism for significant conformational switching, contributing to the dynamic nature of the protein.

Post-Translational Modifications (PTMs) and Their Functional Consequences

Post-translational modifications are chemical alterations to a protein after its synthesis, and they represent a vital mechanism for regulating protein function, localization, and stability. wikipedia.orgnews-medical.net The hydroxyl-containing side chains of serine and threonine in the Pro-Thr-Pro-Ser motif are common targets for such modifications.

Phosphorylation of Serine and Threonine in Pro-Thr-Pro-Ser Context

Phosphorylation, the addition of a phosphate (B84403) group, is one of the most common and critical PTMs. news-medical.net It is a reversible process catalyzed by enzymes called kinases, while the removal of the phosphate group is carried out by phosphatases. news-medical.net The addition of a bulky, negatively charged phosphate group to a serine or threonine residue can dramatically alter a protein's conformation and its interactions with other molecules. news-medical.net

Within the context of the Pro-Thr-Pro-Ser motif, both the threonine and serine residues are potential phosphorylation sites. Phosphorylation often occurs at Ser/Thr-Pro motifs, which are recognized by specific families of proline-directed kinases, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). biorxiv.org The phosphorylation of these motifs can serve as a signal for a variety of cellular events, including cell cycle progression, signal transduction, and apoptosis. wikipedia.org

A key player in the regulation of phosphorylated Ser/Thr-Pro motifs is the enzyme Pin1, a unique peptidyl-prolyl isomerase. nih.gov Unlike other PPIases, Pin1 specifically recognizes and binds to motifs containing a phosphorylated serine or threonine residue followed by a proline (pSer/Thr-Pro). nih.govfrontiersin.orgnih.gov

Pin1 has two main domains: an N-terminal WW domain that is responsible for binding to the pSer/Thr-Pro motif, and a C-terminal PPIase domain that catalyzes the cis-trans isomerization of the prolyl peptide bond. frontiersin.orgmdpi.com By accelerating this isomerization, Pin1 can induce a conformational change in the substrate protein. This change can have profound functional consequences, such as altering the protein's catalytic activity, modulating its stability by making it more or less susceptible to degradation, or affecting its ability to interact with other proteins. nih.govnih.gov

The interaction of Pin1 with a phosphorylated Pro-Thr-Pro-Ser motif would likely involve the binding of its WW domain to the pThr-Pro segment. Subsequently, the PPIase domain could catalyze the isomerization of the peptide bond preceding the second proline. This Pin1-mediated conformational change acts as a molecular timer, influencing the duration and amplitude of signaling events that are regulated by phosphorylation. hepionpharma.com

Pin1 DomainFunctionRecognition Motif
WW DomainSubstrate bindingPhosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) frontiersin.orgmdpi.com
PPIase DomainCatalyzes cis-trans isomerization of the prolyl peptide bondPhosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) frontiersin.org
Structural Effects of Phosphorylation on Peptide Conformation and Protein-Protein Interactions

Phosphorylation, a ubiquitous post-translational modification, can significantly alter the structure and function of proteins. plos.org The addition of a negatively charged phosphate group to a serine or threonine residue can induce substantial conformational changes. plos.org

Molecular dynamics simulations have shown that phosphorylation of serine and threonine residues can lead to both increases and decreases in the propensity for helical and sheet secondary structures, depending on the specific sequence context. nih.govresearchgate.net Specifically, serine phosphorylation has been observed to increase helical propensities, while threonine phosphorylation can enhance sheet propensity. nih.gov This modification introduces a bulky, charged group that can alter local electrostatic and steric environments, leading to shifts in the protein backbone and side-chain orientations. nih.gov

The introduction of a phosphate group also provides new opportunities for hydrogen bond formation, which can further stabilize or destabilize local structures. mdpi.com These new hydrogen bonds can form between the phosphate group and adjacent amino acid residues, contributing to the observed changes in conformational preferences. nih.gov For instance, in a study of cyclin-dependent kinase 2 (CDK2), the phosphorylation of a threonine residue in the activation loop leads to a significant conformational change, moving the residue approximately 10 Å and allowing it to interact with a cluster of arginine residues, which is crucial for the enzyme's activity. plos.org

The conformational changes induced by phosphorylation are a key mechanism for regulating protein-protein interactions. plos.org Many signaling pathways are controlled by the phosphorylation-dependent creation or disruption of binding sites for other proteins. khanacademy.org

Table 1: Predicted Conformational Propensity Changes upon Phosphorylation of Serine and Threonine

ResiduePhosphorylation Effect on Core Helix PropensityPhosphorylation Effect on Surrounding Helix PropensityPhosphorylation Effect on Core Sheet PropensityPhosphorylation Effect on Surrounding Sheet Propensity
SerineIncreasedIncreasedDecreasedDecreased
ThreonineSlightly IncreasedBidirectionalIncreasedDivergent

This table is based on general trends observed in molecular dynamics simulations of phosphorylated peptides and may vary depending on the specific sequence context. nih.govresearchgate.net

N-Glycosylation Sites and Flanking Residue Biases (Asn-Xaa-Ser/Thr)

N-linked glycosylation is a critical post-translational modification that affects protein folding, stability, and function. This process occurs at the consensus sequon Asn-Xaa-Ser/Thr, where Xaa can be any amino acid except proline. However, the presence of this sequon is not sufficient to guarantee glycosylation, and the residues flanking the core motif play a significant role in determining the efficiency of the glycosylation process. researchgate.net

Research has shown that the presence of a proline residue immediately following the Ser/Thr of the sequon (the Asn-Xaa-Ser/Thr-Pro motif) markedly reduces the level of glycosylation. This inhibitory effect is attributed to the conformational constraints imposed by the proline residue, which may hinder the accessibility of the asparagine residue to the oligosaccharyltransferase enzyme.

Furthermore, a proline at the Xaa position within the sequon (Asn-Pro-Ser/Thr) is also known to be prohibitive for glycosylation. nih.gov Studies have found that none of the naturally occurring Asn-Pro-Ser/Thr sequons are glycosylated. nih.gov This highlights the strong negative influence of proline in close proximity to the glycosylation site. The unique cyclic structure of proline restricts the conformational flexibility of the peptide backbone, which is likely a key factor in this inhibition.

Table 2: Influence of Proline Position on N-Glycosylation Efficiency

Sequon MotifEffect on N-GlycosylationReference
Asn-Xaa-Ser/Thr-ProMarkedly low level of glycosylation
Asn-Pro-Ser/ThrInhibitory/Prohibitive nih.govnih.gov

Intermolecular Interactions and Recognition Mechanisms

The Pro-Thr-Pro-Ser amide motif is recognized by other proteins through a combination of specific intermolecular interactions. These interactions are crucial for the assembly of protein complexes and the transduction of cellular signals.

Peptide-Protein Binding Studies (e.g., WW domains recognizing pSer/Thr-Pro)

WW domains are small protein modules, typically 38-40 amino acids in length, that are involved in a wide range of cellular processes through their ability to bind to proline-rich sequences. cellsignal.com A subset of WW domains, such as the one found in the protein Pin1, have evolved to specifically recognize and bind to motifs containing a phosphorylated serine or threonine residue followed by a proline (pSer/Thr-Pro). cellsignal.comnih.gov This interaction is critical for the regulation of many cellular events, including cell cycle progression. nih.gov

The binding affinity of WW domains for their phosphorylated peptide ligands is typically in the micromolar range. cellsignal.com The specificity of this interaction is achieved through a combination of contacts with the phosphate group, the proline ring, and the peptide backbone. For example, the WW domain of Pin1 utilizes conserved tryptophan residues to form a hydrophobic pocket that accommodates the proline residue of the target motif. nih.gov

Table 3: Binding Affinities of WW Domains to Phosphorylated Peptides

WW DomainPeptide MotifDissociation Constant (Kd)Reference
Pin1 WW domainpSer/Thr-ProµM range cellsignal.com
YAP WW domainPPxYFew µM to tens of µM elifesciences.org
KIBRA WW tandemAMOT PY34~96 nM elifesciences.org

Role of Aromatic-Proline Interactions in Stabilizing Tertiary Structures

Aromatic-proline interactions, a type of CH/π interaction, play a significant role in stabilizing the local conformation of peptides and proteins. nih.govresearchgate.net This interaction involves the favorable interaction between the electron-rich π-system of an aromatic amino acid (such as tryptophan, tyrosine, or phenylalanine) and the partially positively charged C-H bonds of a proline residue. nih.govresearchgate.net

These interactions are particularly important for stabilizing the cis conformation of the peptide bond preceding a proline residue. nih.govresearchgate.net While the trans conformation is generally favored for most peptide bonds, the energy difference between the cis and trans isomers is smaller for X-Pro bonds. Aromatic-proline interactions can further stabilize the cis isomer, with the strength of the interaction being dependent on the electronic properties of the aromatic ring; more electron-rich aromatic residues like tryptophan lead to a stronger stabilization. nih.gov This stabilization is an enthalpic effect and can contribute to the formation of specific secondary structures, such as β-turns. nih.govchemrxiv.org

Table 4: Energetic Contribution of Aromatic-Proline Interactions

InteractionEffectEnergetic ContributionReference
Aromatic-Proline (CH/π)Stabilization of cis-prolyl amide bondCan modulate cis-trans isomerism by an additional 1.0 kcal/mol nih.govresearchgate.net

Hydrogen Bonding Networks in Biological Recognition

Hydrogen bonds are fundamental to the specificity and stability of biological recognition events. researchgate.net They are directional electrostatic interactions between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). researchgate.net In the context of peptide-protein interactions, hydrogen bonds form between the backbone and side-chain atoms of the peptide and the protein's binding pocket.

Table 5: Typical Hydrogen Bond Lengths in Biological Systems

Donor-Acceptor PairFunctional GroupAverage Bond Length (Å)Reference
OH...OCarboxylic acids2.6 cambridgemedchemconsulting.com
OH...OPhenols2.6 cambridgemedchemconsulting.com
OH...OHydroxyl2.7 cambridgemedchemconsulting.com
OH...N+Carboxylic acids2.7 cambridgemedchemconsulting.com
OH...NCarboxylic acids2.8 cambridgemedchemconsulting.com

Cellular and Molecular Roles of Peptides Containing Pro-Thr-Pro-Ser Motifs

Proline-rich motifs, such as the Pro-Thr-Pro-Ser sequence, are often found in intrinsically disordered regions of proteins and serve as docking sites for other proteins, thereby mediating a wide range of cellular processes. nih.gov These motifs are particularly important in signal transduction pathways, where they facilitate the assembly of signaling complexes. nih.gov

For instance, the Ser/Thr-Pro motif is a consensus sequence for phosphorylation by mitogen-activated protein kinases (MAPKs), such as ERK2 and p38α. nih.gov The phosphorylation of these motifs can then create binding sites for other signaling proteins, propagating the signal downstream. khanacademy.org The specificity of these interactions is often determined by docking sites on the kinases that recognize sequences outside of the phosphorylation site itself. nih.gov

Proline-rich sequences also play a role in protein trafficking and localization. nih.gov For example, certain proline-rich motifs are recognized by components of the endosomal sorting complexes required for transport (ESCRT) machinery, which is involved in processes such as multivesicular body formation and viral budding. nih.gov The presence of a Pro-Thr-Pro-Ser motif within a protein could, therefore, serve to recruit it to specific cellular locations or to incorporate it into particular signaling pathways, highlighting the diverse functional roles of such short linear motifs in cellular biology. libretexts.org

Signal Transduction Pathway Modulation (e.g., p53 regulation)

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its function is tightly controlled by post-translational modifications, including phosphorylation. nih.govresearchgate.netnih.gov The C-terminal domain of p53 is a key regulatory region that is subject to extensive phosphorylation, which can influence the protein's stability and its ability to bind to DNA and other proteins. frontiersin.orgnih.govnih.gov

While direct studies on the this compound motif within p53 are not extensively documented, the individual amino acids within this sequence are known to be important for p53 regulation. Proline-rich regions are known to be involved in protein-protein interactions that are crucial for signaling pathways. researchgate.netresearchgate.net Threonine and serine residues are frequent targets for phosphorylation by various kinases, which can act as molecular switches to control protein activity. nih.gov

Phosphorylation of serine and threonine residues in the p53 protein is a key mechanism for its activation in response to cellular stress, such as DNA damage. nih.govresearchgate.net For instance, phosphorylation at specific serine residues can disrupt the interaction of p53 with its negative regulator, MDM2, leading to p53 stabilization and activation. nih.gov Given the presence of threonine and serine, the this compound motif could serve as a potential phosphorylation site, thereby modulating p53's role in signal transduction. A conformational change in the C-terminal domain of p53, which can be induced by protein interactions and post-translational modifications, is known to control its transactivation potential. researchgate.net

The table below summarizes the potential roles of phosphorylation at threonine and serine residues within a hypothetical PTPS motif in p53, based on known mechanisms of p53 regulation.

Amino Acid in MotifPotential Kinase FamilyConsequence of PhosphorylationReference
Threonine (Thr)MAP kinase familyAltered protein-protein interactions, potential for conformational change. researchgate.net
Serine (Ser)ATM, CK1, AMPKEnhanced transcriptional activity, stabilization of p53. nih.gov

Implications in Protein-Protein and Protein-RNA Interactions

The structure of the this compound motif suggests it could be a significant site for molecular interactions. Proline-rich motifs are well-established as binding sites for various protein domains, such as SH3 and WW domains, which are commonly found in signaling proteins. researchgate.netresearchgate.net These interactions are often transient and play a crucial role in the assembly of protein complexes. nih.gov The presence of two proline residues in the PTPS sequence could create a specific conformation that is recognized by other proteins.

The hydroxyl groups of threonine and serine can participate in hydrogen bonding, which is a fundamental force in protein-protein and protein-RNA interactions. nih.gov In the context of RNA binding, amino acids like serine are known to form hydrogen bonds with the phosphate backbone and the 2'-OH of ribose. nih.gov While direct evidence of the this compound motif binding to RNA is not available, the characteristics of its amino acids suggest a potential for such interactions. RNA-binding proteins often utilize a combination of structural motifs and specific amino acid side chains to recognize their RNA targets. nih.govnih.govpurdue.edu

The table below outlines the potential interactions mediated by the amino acids of the PTPS amide motif.

Amino Acid in MotifPotential Interacting PartnerType of InteractionFunctional ConsequenceReference
Proline (Pro)SH3 or WW domain-containing proteinsHydrophobic and van der Waals interactionsAssembly of signaling complexes researchgate.netresearchgate.net
Threonine (Thr)Protein surfaces, RNA backboneHydrogen bondingStabilization of protein-protein or protein-RNA complexes nih.gov
Serine (Ser)Protein surfaces, RNA backbone/basesHydrogen bondingSpecificity in molecular recognition nih.gov

Contribution to Overall Protein Function and Regulation

Post-translational modifications within this motif, particularly phosphorylation of threonine and serine, can act as a regulatory switch. Phosphorylation can induce conformational changes, create binding sites for other proteins, or alter the enzymatic activity of the protein. nih.gov This is a common mechanism for regulating the function of many proteins involved in cellular signaling. nih.gov

In the context of p53, the C-terminal domain, where such a motif could reside, plays a crucial role in regulating its DNA binding activity and target gene selectivity. nih.gov Modifications and interactions within this domain can determine whether p53 promotes cell cycle arrest or apoptosis. nih.gov Therefore, a motif like this compound could be a key element in the fine-tuning of p53's tumor-suppressive functions. The C-terminus of p53 is known to interact with other domains of the p53 protein, and peptides derived from this region can modulate its activity. nih.gov

The following table summarizes the potential contributions of the PTPS amide motif to protein function and regulation.

Feature of PTPS MotifContribution to Protein FunctionRegulatory MechanismExample ContextReference
Proline-induced kinksDefines protein architecture and foldingStructural constraintFormation of specific binding surfaces nih.gov
Thr/Ser hydroxyl groupsSite for phosphorylationAllosteric regulation, recruitment of binding partnersActivation/deactivation of enzymes or transcription factors nih.gov
Combined sequenceCreates a unique recognition siteSpecific protein-protein interactionsAssembly of multi-protein complexes in signaling pathways researchgate.netresearchgate.net

Advanced Research Perspectives and Future Directions

Design and Synthesis of Pro-Thr-Pro-Ser Amide-Based Peptidomimetics and Bioisosteres

A primary hurdle for peptide therapeutics is their susceptibility to proteolytic degradation and poor oral bioavailability. nih.gov Peptidomimetics, molecules that mimic the structure and function of peptides but with improved pharmacological properties, offer a promising solution. The design and synthesis of peptidomimetics based on the this compound scaffold would involve strategic replacement of its amide bonds with bioisosteres—chemical groups with similar physical or chemical properties. nih.govuvic.ca

The replacement of one or more of the three amide bonds in this compound with bioisosteres can enhance metabolic stability. nih.gov These motifs are designed to mimic the physicochemical properties of the amide bond while being resistant to enzymatic cleavage. nih.gov Common strategies include the use of five-membered heterocyclic rings such as triazoles, oxadiazoles, or imidazoles, which can act as non-classical bioisosteres. nih.govnih.gov Other potential replacements involve structures like fluoroalkenes, trifluoroethylamines, thioamides, and esters. nih.gov The synthesis of these analogs can be achieved through established organic chemistry methodologies, offering a diverse toolkit for medicinal chemists. benthamscience.comresearchgate.net

Beyond backbone modification, the amino acid residues themselves can be altered. For instance, proline mimetics, often referred to as pseudoprolines, can be incorporated to fine-tune the conformational constraints of the peptide. Similarly, the side chains of threonine and serine could be modified to explore new interactions with biological targets.

Table 1: Potential Amide Bond Bioisosteres for this compound Modification

Bioisostere Potential Advantages Synthetic Approach
1,2,3-Triazole Enhances metabolic stability; mimics hydrogen bonding properties. nih.gov Click Chemistry (e.g., Copper(I)-catalyzed azide-alkyne cycloaddition).
Oxadiazole Improves metabolic stability and pharmacokinetic profiles. nih.gov Cyclization of acylhydrazones or other suitable precursors.
Thioamide Alters hydrogen bonding properties (weaker H-bond acceptor, stronger donor). nih.gov Thionation of the corresponding amide using reagents like Lawesson's reagent.
(E)-Fluoroalkene Provides a rigid, stable, and geometrically defined amide bond mimic. nih.gov Wittig-type reactions or other olefination strategies involving fluorinated reagents.
Trifluoroethylamine Enhances metabolic stability by reducing susceptibility to proteolysis. nih.gov Reductive amination or nucleophilic substitution reactions involving trifluoroethyl precursors.

Exploration of Novel Biological Activities and Therapeutic Potential through Structural Modifications

Systematic structural modifications of the this compound sequence are essential for exploring novel biological activities and optimizing its therapeutic potential. frontiersin.org These modifications can modulate key properties such as net charge, hydrophobicity, helicity, and conformational stability, which are crucial determinants of a peptide's function. frontiersin.org

Key modification strategies include:

Amino Acid Substitution: Replacing specific residues can have a profound impact. For example, substituting one of the proline residues could alter the peptide's secondary structure and flexibility. nih.gov Replacing serine or threonine with other polar or non-polar amino acids could change its solubility and target-binding interactions. nih.govnih.gov Introducing cationic residues like lysine (B10760008) or arginine could impart antimicrobial or cell-penetrating properties by facilitating interaction with negatively charged bacterial membranes. nih.gov

N-Terminal Modification: Although the C-terminus is already stabilized by amidation, the N-terminus can be modified, for instance, by acetylation or conjugation with fatty acids (lipidation). nih.gov Lipidation has been shown to improve the antimicrobial activity and selectivity of short peptides. nih.gov

Cyclization: Converting the linear peptide into a cyclic structure, either through head-to-tail or side-chain cyclization, can dramatically increase structural rigidity and resistance to proteases. nih.gov

These structural analogs can be synthesized using techniques like solid-phase peptide synthesis (SPPS), which allows for the precise incorporation of both natural and non-coded amino acids. nih.govnih.gov The synthesized analogs would then be screened in a variety of biological assays to identify novel activities, such as antimicrobial, anti-inflammatory, or anticancer effects. pulsus.com

Table 2: Illustrative Structural Modifications of this compound and Their Potential Therapeutic Implications

Modification Strategy Example Modification Potential Effect Potential Therapeutic Area
Increase Cationicity Replace Serine with Lysine (Pro-Thr-Pro-Lys -amide) Increased positive charge, enhanced membrane interaction. frontiersin.org Antimicrobial, Antifungal. nih.gov
Increase Hydrophobicity Replace Threonine with Tryptophan (Pro-Trp -Pro-Ser-amide) Enhanced membrane anchoring and disruption. frontiersin.org Antimicrobial, Antiviral.
Alter Conformation Replace Proline with Alanine (B10760859) (Pro-Thr-Ala -Ser-amide) Increased conformational flexibility. nih.gov Modulator of protein-protein interactions.
N-Terminal Lipidation Add a C12 acyl chain to the N-terminus Improved membrane permeation and antimicrobial potency. nih.gov Broad-spectrum antimicrobial agent.
Cyclization Head-to-tail cyclization Enhanced stability against exopeptidases, constrained conformation. nih.gov Enzyme inhibitors, Receptor antagonists.

Development of Advanced Analytical and Computational Tools for Peptide Research

The detailed study of this compound and its analogs necessitates the use and further development of advanced analytical and computational tools. These tools are crucial for confirming the structure of synthesized molecules, quantifying them in biological systems, and predicting their behavior at a molecular level.

Analytical Tools: The combination of liquid chromatography and mass spectrometry (LC-MS) is the preferred technique for the analysis of peptides. chromatographyonline.combioanalysis-zone.com High-resolution mass spectrometry (HRMS) allows for precise mass determination and sequencing of the peptide and its metabolites. bioanalysis-zone.com For quantification in complex biological fluids, tandem mass spectrometry (MS/MS) on a triple quadrupole instrument, often using multiple reaction monitoring (MRM), provides excellent sensitivity and selectivity. chromatographyonline.combioanalysis-zone.com Other relevant techniques include radioimmunoassay (RIA), which is particularly well-suited for quantifying α-amidated peptides, and various spectroscopic methods like NMR for detailed structural elucidation in solution. nih.gov

Computational Tools: In silico methods are indispensable for rational peptide design. Molecular dynamics (MD) simulations can be used to study the conformational landscape of this compound and its analogs, providing insights into how specific modifications affect its structure and flexibility. nih.govnih.gov These simulations can also model the peptide's interaction with biological membranes or protein targets. nih.gov Quantum-chemical calculations can further be employed to understand the electronic properties of the peptide bond and its bioisosteric replacements, helping to refine the design of peptidomimetics. conicet.gov.ar

Table 3: Advanced Research Tools for the Study of this compound

Tool/Technique Application Key Information Provided
LC-MS/MS Quantification of the peptide in biological matrices. chromatographyonline.com High sensitivity and specificity for measuring peptide concentrations.
High-Resolution MS Structural confirmation and metabolite identification. bioanalysis-zone.com Exact mass and fragmentation pattern for unambiguous identification.
NMR Spectroscopy 3D structure determination in solution. Detailed conformational analysis and intermolecular interactions.
Molecular Dynamics (MD) Simulation of peptide conformation and interactions. nih.gov Prediction of structural stability, flexibility, and binding modes.
Quantum Chemistry Analysis of electronic structure and bonding. conicet.gov.ar Insights into the properties of amide bonds and their bioisosteres.

Investigation of this compound in Complex Biological Matrices and Systems

A critical step in the development of any therapeutic peptide is the ability to accurately measure its concentration in complex biological matrices such as plasma, urine, or tissue homogenates. missouri.eduabq.org.br This is challenging due to the vast dynamic range of endogenous proteins and the low abundance of the therapeutic peptide. nih.govnih.gov Therefore, robust sample preparation and analytical methods are paramount.

The first step typically involves sample cleanup and peptide enrichment. Common techniques include:

Protein Precipitation: Using organic solvents like acetonitrile (B52724) to precipitate large proteins, leaving smaller peptides like this compound in the solution. nih.gov

Solid-Phase Extraction (SPE): This is a highly effective method for selectively isolating peptides from complex mixtures and removing interfering substances like salts and lipids. chromatographyonline.comnih.govchromatographyonline.com Mixed-mode SPE sorbents can provide enhanced selectivity. chromatographyonline.com

Ultrafiltration: Using membranes with specific molecular weight cut-offs to separate the peptide from larger proteins. researchgate.net

Following extraction, quantification is typically performed using LC-MS/MS. nih.govnih.gov Developing a generic method that combines a selective SPE protocol with a rapid and efficient ultra-high-performance liquid chromatography (UHPLC) separation can allow for high-throughput analysis with low limits of quantitation, often in the picogram-per-milliliter range. chromatographyonline.com The use of ion-pairing agents, such as perfluoropentanoic acid (PFPeA), in the mobile phase can improve the chromatographic behavior of cationic peptides. nih.gov

Table 4: Comparison of Sample Preparation Methods for Peptide Analysis in Plasma

Method Principle Advantages Disadvantages
Protein Precipitation Differential solubility in organic solvents. nih.gov Simple, fast, and inexpensive. May not remove all interferences; risk of co-precipitation.
Solid-Phase Extraction (SPE) Chromatographic separation based on physicochemical properties. chromatographyonline.com High selectivity and recovery; effective removal of interferences. chromatographyonline.com Can require method optimization for specific peptides.
Ultrafiltration Size-based separation using a semi-permeable membrane. researchgate.net Simple and fast; does not require organic solvents. Potential for peptide adsorption to the membrane; non-selective.
Immunoaffinity Capture Use of specific antibodies to capture the target peptide. chromatographytoday.com Extremely high selectivity and sensitivity. Requires a specific antibody for the target peptide; can be expensive.

Integration of Multi-Omics Data for a Comprehensive Understanding of Peptide Function

To fully understand the biological role and mechanism of action of this compound, a systems-level approach is required. The integration of multiple "omics" datasets—such as proteomics, metabolomics, and transcriptomics—provides a holistic view of the molecular changes induced by the peptide within a biological system. nygen.ionashbio.com This approach can help identify the peptide's direct targets and downstream signaling pathways. mdpi.com

The general workflow involves treating a biological model (e.g., cancer cell lines, primary cells) with this compound and then performing a global analysis of molecules at different levels:

Proteomics: Measures changes in the abundance of thousands of proteins, helping to identify which proteins and pathways are affected by the peptide. wikipedia.org This can reveal potential receptors or downstream effector proteins. nih.gov

Metabolomics: Analyzes shifts in the levels of small-molecule metabolites (e.g., amino acids, lipids, nucleotides). nih.gov This can provide a functional readout of the cellular state and highlight metabolic pathways perturbed by the peptide. nih.gov

Transcriptomics: Quantifies changes in gene expression (mRNA levels), indicating which genes are up- or down-regulated in response to the peptide.

By integrating these datasets, researchers can construct comprehensive network models that connect the peptide's presence to specific cellular responses. nygen.iooup.com This multi-omics strategy accelerates the validation of therapeutic targets, aids in the identification of biomarkers for the peptide's activity, and provides a deeper understanding of its mechanism of action, which is crucial for its development as a potential therapeutic agent. nashbio.compharmalex.com

Table 5: Application of Omics Technologies to Elucidate the Function of this compound

Omics Technology Biological Molecules Analyzed Key Questions Addressed
Transcriptomics mRNA Which genes are transcriptionally regulated by the peptide?
Proteomics Proteins What are the direct binding partners or downstream protein expression changes? wikipedia.org
Metabolomics Metabolites (sugars, lipids, amino acids) Which metabolic pathways are functionally altered by the peptide's activity? nih.gov
Multi-Omics Integration DNA, RNA, proteins, metabolites What is the complete mechanism of action and the integrated cellular response? mdpi.com

Q & A

Q. What are the established methodologies for synthesizing Pro-Thr-Pro-Ser amide, and how do they ensure sequence fidelity?

Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing short peptides like this compound. Key steps include:

  • Resin selection : Use Fmoc-protected amino acids on Wang resin for C-terminal amidation .
  • Coupling efficiency : Monitor via Kaiser test or HPLC to prevent truncations.
  • Cleavage and purification : Optimize trifluoroacetic acid (TFA) cleavage conditions to preserve the amide group, followed by reverse-phase HPLC for purification .
  • Validation : Confirm sequence integrity via MALDI-TOF mass spectrometry and NMR spectroscopy .

Q. How can researchers verify the secondary structure of this compound in solution?

  • Circular dichroism (CD) : Use far-UV CD (190–250 nm) to detect α-helix or β-sheet propensity.
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR chemical shifts to identify hydrogen bonding patterns and torsional angles .
  • Molecular dynamics simulations : Complement experimental data with in silico modeling (e.g., GROMACS) to predict conformational stability .

Q. What biological assays are suitable for preliminary functional screening of this compound?

  • In vitro binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess interactions with target proteins (e.g., proteases or receptors) .
  • Cell viability assays : Test cytotoxicity via MTT or ATP-luminescence in relevant cell lines.
  • Enzymatic stability : Incubate with serum or proteases (e.g., trypsin) and quantify degradation via LC-MS .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

  • Meta-analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like peptide concentration, assay conditions, and cell type .
  • Dose-response validation : Replicate conflicting experiments with standardized protocols (e.g., EC50_{50} determination across multiple labs) .
  • Post-translational modification (PTM) screening : Use PTM-specific antibodies or Edman degradation to check for oxidation or deamidation artifacts .

Q. What strategies optimize this compound stability in long-term biochemical studies?

  • Lyophilization : Store at -80°C under argon to prevent hydrolysis.
  • Buffering agents : Avoid Tris-based buffers (pH >7.5) to minimize deamidation; use acetate (pH 4–5) instead .
  • Additives : Include protease inhibitors (e.g., PMSF) and antioxidants (e.g., TCEP) in working solutions .

Q. How can computational tools enhance the rational design of this compound analogs with improved pharmacokinetics?

  • QSAR modeling : Train models on existing peptide datasets to predict absorption/distribution properties .
  • Docking simulations : Use AutoDock Vina or Schrödinger to identify modifications enhancing target binding (e.g., Pro→Hyp substitutions) .
  • ADMET prediction : Employ SwissADME or ADMETlab to prioritize analogs with favorable toxicity and clearance profiles .

Q. What are the methodological pitfalls in interpreting NMR data for this compound in crowded biological environments?

  • Signal overlap : Use 15N^{15}N- or 13C^{13}C-labeled peptides for heteronuclear NMR to resolve overlapping peaks .
  • Dynamic averaging : Employ relaxation dispersion experiments to detect conformational exchange in µs-ms timescales.
  • Crowding artifacts : Validate findings in physiologically relevant buffers (e.g., 150 mM NaCl, 2 mM Mg2+^{2+}) .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis of this compound?

  • Scale-up optimization : Use continuous-flow SPPS systems to improve coupling efficiency and reduce waste .
  • Alternative resins : Switch to ChemMatrix resin for better swelling in polar solvents.
  • Machine learning : Apply platforms like PepDream to predict optimal synthesis conditions .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • ANOVA with post hoc tests : Compare multiple groups while controlling for Type I errors .
  • Bayesian hierarchical modeling : Account for inter-experiment variability in multi-lab studies .

Q. How to identify understudied research gaps for this compound using literature mining tools?

  • Natural language processing (NLP) : Use tools like LitSense or ResearchRabbit to map co-occurrence networks of related peptides and pathways .
  • Patent analysis : Search Derwent Innovation for unexplored industrial applications.
  • CRISPR screening : Integrate genome-wide knockout data to predict novel biological targets .

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